3-Bromo-2-methylpropanenitrile

Description

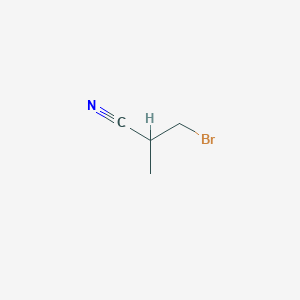

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVAJFOYUNZGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598463 | |

| Record name | 3-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-77-7 | |

| Record name | 3-Bromo-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Methylpropanenitrile

Direct Bromination Approaches for Nitrile Precursors

Direct bromination of a suitable nitrile precursor is a primary strategy for synthesizing 3-Bromo-2-methylpropanenitrile. This can be achieved through either radical or electrophilic pathways.

Radical Bromination Pathways

Radical bromination is a common method for introducing a bromine atom at an allylic or benzylic position. In the context of synthesizing this compound, the starting material would be isobutyronitrile (B166230). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and utilizes a source of bromine radicals, most commonly N-bromosuccinimide (NBS). scribd.comjst.go.jp NBS is often preferred over molecular bromine (Br₂) as it provides a low, constant concentration of bromine, minimizing competing reactions like the addition to any potential double bonds. masterorganicchemistry.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or a chemical initiator like AIBN, to generate a bromine radical. scribd.comjst.go.jp This radical then abstracts a hydrogen atom from the methyl group of isobutyronitrile, forming a resonance-stabilized radical intermediate and hydrogen bromide. The hydrogen bromide then reacts with NBS to produce a molecule of bromine, which subsequently reacts with the isobutyronitrile radical to yield the desired product, this compound, and a new bromine radical to continue the chain reaction.

It is important to note that the presence of electron-withdrawing groups, such as the nitrile group, can influence the regioselectivity of the bromination. researchgate.net

Electrophilic Bromination Strategies

Electrophilic bromination offers an alternative route. One potential precursor for this method is methacrylonitrile. The reaction involves the electrophilic addition of hydrogen bromide (HBr) across the carbon-carbon double bond of methacrylonitrile. chimia.ch

This reaction proceeds via the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom of HBr will add to the carbon atom of the double bond that already has more hydrogen atoms. youtube.com In the case of methacrylonitrile, this would lead to the formation of a more stable tertiary carbocation at the 2-position. The bromide ion then attacks this carbocation to yield 2-bromo-2-methylpropanenitrile (B1338764), not the desired 3-bromo isomer. chemspider.com

However, under conditions that favor anti-Markovnikov addition, such as in the presence of peroxides, the regioselectivity can be reversed. This "reversed" addition proceeds through a radical mechanism, where the bromine atom adds first to the less substituted carbon, leading to the formation of the desired this compound.

Nitrilation Reactions for Carbon-Carbon Bond Formation

An alternative to direct bromination involves the formation of the carbon-nitrile bond as a key step. These methods often start with precursors that already contain the bromo-methyl functionality.

Cyanation of Halogenated Aliphatic Precursors

A straightforward approach in this category is the nucleophilic substitution of a dihalogenated precursor with a cyanide salt. libretexts.org A suitable starting material for the synthesis of this compound would be 1,2-dibromo-2-methylpropane. sigmaaldrich.comnih.gov In this reaction, the cyanide ion (CN⁻), typically from sodium or potassium cyanide, acts as a nucleophile and displaces one of the bromine atoms. libretexts.org

The reaction is generally carried out by heating the halogenated precursor with a solution of sodium or potassium cyanide in a suitable solvent, such as ethanol (B145695), under reflux conditions. libretexts.org The choice of solvent is crucial, as the presence of water can lead to the formation of alcohols as byproducts. chemguide.co.uk This method effectively introduces the nitrile group while retaining the bromine atom at the desired position.

| Reactant | Reagent | Product | Conditions |

| 1,2-Dibromo-2-methylpropane | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | This compound | Ethanol, Reflux |

Alkylation of Nitrile Anions with Brominated Electrophiles

This method involves the generation of a nitrile anion, which then acts as a nucleophile to attack a brominated electrophile. For the synthesis of this compound, one could envision starting with isobutyronitrile. The α-proton of isobutyronitrile can be abstracted by a strong base, such as sodium hydride (NaH), to form a carbanion. This carbanion can then be alkylated with a suitable brominated electrophile.

A potential, though less direct, electrophile could be a molecule like 1,2-dibromoethane. The nitrile anion would attack one of the bromine-bearing carbons, displacing the bromide ion and forming a new carbon-carbon bond. However, this specific route would lead to a different product, 4-bromopentanenitrile. To obtain this compound, a more tailored electrophile would be required.

Conversion of Alcohols to Nitriles via Modified Mitsunobu Reactions utilizing Cyanohydrins

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including nitriles, with inversion of stereochemistry. organic-chemistry.orgnih.gov The classical Mitsunobu reaction involves an alcohol, a nucleophile (in this case, a cyanide source), a phosphine (B1218219) (like triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgnih.gov

For the synthesis of this compound, the starting material would be 3-bromo-2-methyl-1-propanol. In a modified Mitsunobu reaction, a cyanohydrin, such as acetone (B3395972) cyanohydrin, can serve as the cyanide source. thieme-connect.de The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, forming an alkoxyphosphonium salt. youtube.com This intermediate is then susceptible to nucleophilic attack by the cyanide ion released from the cyanohydrin, leading to the formation of the nitrile with inversion of configuration at the carbon bearing the hydroxyl group.

| Reactant | Reagents | Product |

| 3-Bromo-2-methyl-1-propanol | Triphenylphosphine (PPh₃), Diethyl Azodicarboxylate (DEAD), Acetone Cyanohydrin | This compound |

Recent advancements have focused on developing new reagents to simplify the purification process and expand the scope of suitable nucleophiles. tcichemicals.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral molecules with a specific three-dimensional arrangement is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. For derivatives of this compound, achieving stereocontrol at the C2 position is critical. A notable strategy involves the nucleophilic ring-opening of chiral aziridinium (B1262131) ions.

This method leverages a strained three-membered ring containing a positively charged nitrogen atom. The ring-opening is highly regio- and stereoselective. nih.govugent.be When an N-protected chiral β-bromo amine is reacted with a cyanide source, such as sodium cyanide, it can form an intermediate aziridinium ion. rsc.org The subsequent nucleophilic attack by the cyanide ion proceeds via an SN2 pathway, resulting in an inversion of stereochemistry at the site of attack. nih.govrsc.org

This process can yield two regioisomeric β-amino nitrile products, with the selectivity depending on whether the nucleophile attacks the more or less sterically hindered carbon of the aziridinium ring. nih.govrsc.org For instance, the reaction of (R)-N,N-dibenzyl-1-bromo-2-propanamine (a structural analog) with sodium cyanide primarily yields the (S)-β-amino nitrile from attack at the less hindered carbon, alongside a minor amount of the (R)-regioisomer from attack at the more substituted carbon. rsc.org Both the formation and the subsequent ring-opening of the aziridinium ion occur with high stereoselectivity, often exceeding 97% enantiomeric excess (ee). nih.gov The choice of solvent can significantly impact the reaction rate; for example, using a mixture of acetonitrile (B52724) and water or DMSO can accelerate the reaction from days to mere minutes compared to using acetonitrile alone. nih.gov

This methodology provides a reliable route to enantiomerically enriched β-amino nitriles, which are structural analogs and key precursors to chiral derivatives of this compound. nih.gov

Table 1: Regio- and Stereoselective Ring-Opening of an Aziridinium Ion with Cyanide nih.govrsc.org

| Starting Material (β-bromo amine) | Cyanide Source | Solvent | Major Product | Isomeric Ratio (Major:Minor) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (R)-N,N-dibenzyl-1-bromo-2-propanamine | NaCN | CH₃CN | (S)-3-(dibenzylamino)-2-methylpropanenitrile | 93:7 | >97% |

| (R)-N,N-dibenzyl-1-bromo-2-propanamine | NaCN | CH₃CN/H₂O | (S)-3-(dibenzylamino)-2-methylpropanenitrile | 92:8 | >98% |

| (R)-N,N-dibenzyl-1-bromo-2-propanamine | NaCN | DMSO | (S)-3-(dibenzylamino)-2-methylpropanenitrile | 93:7 | >98% |

Data derived from studies on analogous β-amino nitrile synthesis.

Chemoenzymatic Synthetic Routes involving Nitrile Intermediates

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and environmentally benign reaction pathways. These routes are particularly valuable for producing chiral compounds under mild conditions. researchgate.netresearchgate.net For nitrile-containing compounds, enzymes such as aldoxime dehydratases (Oxd), nitrilases, and alcohol dehydrogenases (ADHs) are pivotal. researchgate.netuniovi.esresearchgate.net

A common chemoenzymatic strategy involves the conversion of aldehydes to nitriles. researchgate.netrsc.org This can be achieved through a two-step cascade where an aldehyde is first chemically condensed with hydroxylamine (B1172632) to form an aldoxime intermediate. rsc.org This intermediate is then subjected to an enzyme, such as an aldoxime dehydratase, which catalyzes the dehydration to the corresponding nitrile. researchgate.netresearchgate.netrsc.org This method avoids the use of highly toxic cyanide reagents typically employed in traditional nitrile syntheses. rsc.org

Researchers have successfully implemented this cascade to synthesize various aliphatic and aromatic nitriles. rsc.org For example, a chemoenzymatic cascade starting from a carboxylic acid can produce a nitrile while retaining the original carbon chain length. rsc.org This process uses a carboxylic acid reductase (CAR) to generate an aldehyde in situ, which is then trapped with hydroxylamine to form the oxime, followed by dehydration by an aldoxime dehydratase. rsc.org

Another powerful approach merges organometallic chemistry with biocatalysis. A one-pot method has been developed to transform nitriles into chiral alcohols by first reacting the nitrile with an organolithium reagent (like MeLi) to form an imine intermediate. uniovi.es This imine is then hydrolyzed and subsequently reduced by a stereoselective alcohol dehydrogenase (ADH) to produce a chiral alcohol. uniovi.es This demonstrates the potential for integrating highly reactive chemical steps with sensitive enzymatic transformations to create valuable chiral building blocks from nitrile intermediates.

Table 2: Examples of Chemoenzymatic Reactions Involving Nitrile Intermediates rsc.orgrsc.orgacs.org

| Reaction Type | Starting Material | Key Enzymes | Intermediate | Product | Yield |

|---|---|---|---|---|---|

| Carboxylic Acid to Nitrile Cascade | Phenylacetic acid | Carboxylic Acid Reductase (CAR), Aldoxime Dehydratase (Oxd) | Phenylacetaldehyde, Phenylacetaldoxime | Phenylacetonitrile | Up to 76% |

| Alcohol to Nitrile Cascade | Aliphatic Alcohols | Nitroxyl Radical (catalyst), Aldoxime Dehydratase (Oxd) | Aldehyde, Aldoxime | Aliphatic Nitriles | Up to 70% |

One-Pot Synthetic Strategies

One-pot syntheses, where reactants undergo successive chemical transformations in a single reactor, are highly efficient as they reduce reaction time, material loss, and waste generation by avoiding the isolation of intermediates. rsc.orgresearchgate.net

A salient example relevant to the synthesis of this compound derivatives is the one-pot conversion of β-amino alcohols into enantiomerically enriched β-amino nitriles. nih.govrsc.org This process begins with the halogenation of a β-amino alcohol, such as (S)-N,N-dibenzylalaninol, which forms a β-bromo amine in situ. rsc.org This intermediate then cyclizes to form an aziridinium ion, which is subsequently subjected to nucleophilic ring-opening by a cyanide source without being isolated. nih.govrsc.org This tandem reaction sequence allows for the direct and stereoselective synthesis of chiral β-amino nitriles from readily available amino alcohols. nih.gov The use of a halo-sequestering agent like silver carbonate can facilitate the reaction. rsc.org

Another documented one-pot strategy involves the synthesis of aryl-substituted indenes starting from 3-(2-bromophenyl)-2-methylpropanenitrile, a close structural analog of the target compound. ut.ac.ir In this procedure, the nitrile is reacted with an arylboronic acid in the presence of a palladium catalyst (palladium acetate (B1210297) and triphenylphosphine) and a base (sodium carbonate) in a single vessel. ut.ac.ir This Suzuki coupling reaction proceeds efficiently to form the C-C bond, followed by subsequent intramolecular reactions to yield the indene (B144670) structure.

Furthermore, a novel one-pot method for synthesizing β-amino alcohols from nitriles has been reported, which involves a C-H bond hydroxylation followed by nitrile reduction using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) as a reductant and molecular oxygen as an oxidant. researchgate.netrsc.org While providing moderate yields, this protocol offers a direct route to sterically congested amino alcohols from nitrile precursors. rsc.org

Table 3: One-Pot Synthetic Approaches nih.govrsc.orgut.ac.ir

| Reaction Type | Starting Material(s) | Reagents | Key Intermediate(s) | Final Product | Yield |

|---|---|---|---|---|---|

| β-Amino Alcohol to β-Amino Nitrile | (S)-N,N-dibenzylalaninol | PPh₃, CBr₄, Ag₂CO₃, NaCN | β-bromo amine, Aziridinium ion | (S)-3-(dibenzylamino)-2-methylpropanenitrile | 65% |

| Suzuki Coupling / Cyclization | 3-(2-bromophenyl)-2-methylpropanenitrile, Arylboronic acid | Pd(OAc)₂, TPP, Na₂CO₃ | Aryl-coupled nitrile | 4-Aryl-2-alkyl-1H-indene derivative | Not specified |

Mechanistic Investigations of 3 Bromo 2 Methylpropanenitrile Reactivity

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon Center

The carbon atom attached to the bromine in 3-Bromo-2-methylpropanenitrile is a primary carbon. However, the presence of a methyl group on the adjacent carbon (β-position) introduces significant steric hindrance, which profoundly influences the mechanism of nucleophilic substitution reactions.

Exploration of SN1 and SN2 Reaction Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). leah4sci.comyoutube.com The pathway taken by a particular substrate is governed by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

For primary alkyl halides, the SN2 mechanism is generally favored. This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.com However, in the case of this compound, the steric bulk introduced by the β-methyl group, akin to a neopentyl-like structure, significantly retards the rate of SN2 reactions. This steric hindrance impedes the backside attack of the nucleophile. masterorganicchemistry.com

The SN1 mechanism, which proceeds through a carbocation intermediate, is typically favored for tertiary alkyl halides due to the stability of the resulting carbocation. youtube.com While this compound is a primary halide and would form a relatively unstable primary carbocation, under certain conditions (e.g., with a weak nucleophile and a polar protic solvent), an SN1 pathway with a subsequent 1,2-hydride shift to form a more stable tertiary carbocation could be envisioned. This rearrangement would lead to a different constitutional isomer as the product.

| Reaction Pathway | Key Features for this compound |

|---|---|

| SN2 | Sterically hindered due to β-methyl group, leading to a significantly reduced reaction rate. Proceeds with inversion of configuration if a chiral center is present. |

| SN1 | Unlikely due to the formation of an unstable primary carbocation. However, a pathway involving a 1,2-hydride shift to a more stable tertiary carbocation is a possibility under forcing conditions. This would lead to a rearranged product. |

Influence of Steric and Electronic Factors on Regio- and Stereoselectivity

The steric and electronic properties of this compound are critical in determining the regio- and stereoselectivity of its reactions.

Steric Factors: The primary steric influence arises from the methyl group at the C2 position. This bulkiness directly impacts the feasibility of the SN2 pathway by shielding the electrophilic carbon from nucleophilic attack. This effect is a classic example of steric hindrance, which can dramatically decrease reaction rates. nih.govacs.org

Electronic Factors: The nitrile group (-C≡N) is a strong electron-withdrawing group. This inductive effect polarizes the C-Br bond, making the bromine-bearing carbon more electrophilic and thus more susceptible to nucleophilic attack. However, this electronic activation is counteracted by the steric hindrance. The nitrile nitrogen also possesses a lone pair of electrons, which can potentially interact with reagents. nih.gov

Regioselectivity: In reactions where both the bromine and the nitrile group can potentially react, the conditions will dictate the regioselectivity. For instance, a strong nucleophile under conditions favoring substitution will likely attack the carbon bearing the bromine. Conversely, reagents that specifically target nitriles will react at that functional group.

Stereoselectivity: If the reaction proceeds via a pure SN2 mechanism, it would be stereospecific, resulting in an inversion of configuration at the stereocenter if one were present. An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic or near-racemic mixture of products, thus being non-stereospecific.

Palladium-Catalyzed Cross-Coupling Reactions (General, also seen in related nitriles)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are generally tolerant of various functional groups, including nitriles. nih.govrsc.org For alkyl halides, the oxidative addition of the C-Br bond to a low-valent palladium complex is a key step in the catalytic cycle.

While specific studies on this compound are not extensively reported, analogous palladium-catalyzed reactions with other brominated nitriles and alkyl halides suggest its potential as a substrate in reactions like Suzuki, Heck, and cyanation reactions. rsc.orgfrontiersin.orgresearchgate.net The presence of the nitrile group is generally well-tolerated in these transformations. researchgate.net

| Coupling Reaction | General Reactants | Potential Product with this compound |

|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | 3-R-2-methylpropanenitrile |

| Heck Coupling | Alkene (e.g., R'-CH=CH₂) | 4-methyl-5-R'-pent-4-enenitrile |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | 2-methylpropane-1,3-dinitrile |

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be transformed into other valuable moieties, such as amides, amines, and aldehydes.

Hydrolysis Pathways and Amide Formation Kinetics

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that typically proceeds via an amide intermediate. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org For sterically hindered nitriles, such as this compound, the hydrolysis can be slower. nih.gov However, methods using mixtures of strong acids like trifluoroacetic acid and sulfuric acid have been shown to facilitate the hydration of hindered nitriles to amides. nih.gov It is often possible to stop the hydrolysis at the amide stage by using milder reaction conditions. chemistrysteps.com

The kinetics of amide formation from hindered nitriles are influenced by both steric and electronic factors. The steric hindrance around the nitrile group can slow down the rate of nucleophilic attack by water or hydroxide. nih.gov

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a metal catalyst like Raney nickel or palladium) can reduce the nitrile group to a primary amine. studymind.co.uklibretexts.orgyoutube.com The reaction with LiAlH₄ involves the addition of two equivalents of hydride to the nitrile carbon. libretexts.org

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be achieved using milder, sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H). jove.comchemistrysteps.comchemistrysteps.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The mechanism involves the formation of an imine intermediate which is then hydrolyzed upon workup to yield the aldehyde. chemistrysteps.com

| Transformation | Reagent(s) | Product |

|---|---|---|

| Hydrolysis to Amide | H₂O, H⁺ or OH⁻ (mild conditions) | 3-Bromo-2-methylpropanamide |

| Reduction to Amine | 1. LiAlH₄, 2. H₂O or H₂/Pd | 3-Amino-2-methylpropan-1-ol (if bromide is also reduced) or 3-Bromo-2-methylpropan-1-amine |

| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | 3-Bromo-2-methylpropanal |

[3+2] Cycloaddition Reactions with Nitrile Oxides and other Dipolarophiles

The [3+2] cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. In the context of this compound, the nitrile group itself is not a typical dipolarophile for this type of reaction. However, the broader class of brominated compounds can be precursors to species that do participate in such reactions. More commonly, the carbon-carbon double bond of an alkene acts as the dipolarophile with a 1,3-dipole like a nitrile oxide.

While direct [3+2] cycloaddition of a nitrile oxide to the nitrile group of this compound is not a standard transformation, the analogous reaction with alkenes is a well-established method for the synthesis of isoxazolines. chemistryviews.org Isoxazolines are valuable intermediates in organic synthesis, serving as precursors to various functionalized molecules like hydroxyketones and aminoalcohols. chemistryviews.org The synthesis of isoxazolines often involves the reaction of a nitrile oxide with an alkene, a process that can be complicated by regioselectivity issues, especially with polysubstituted alkenes. chemistryviews.org

A related and relevant transformation is the synthesis of 3-bromomethyl isoxazolines. researchgate.net Although this typically involves the cycloaddition of a nitrile oxide to an allyl bromide, it highlights the compatibility of the bromomethyl functionality with the conditions required for [3+2] cycloadditions. A modular, diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines has been developed using a [4+1]-cycloaddition strategy, which involves the functionalization of a side-chain methyl group and a subsequent Suzuki-Miyaura cross-coupling of a bromomethyl-isoxazoline with a boronic acid. chemistryviews.org This approach allows for the independent variation of substituents and provides access to a wide range of isoxazoline (B3343090) derivatives with high diastereoselectivity. chemistryviews.org

Theoretical studies on the [3+2] cycloaddition of nitrile oxides with various dipolarophiles have provided insights into the factors governing reactivity and selectivity. For instance, studies on the reaction of benzonitrile (B105546) oxide with cyclopentenone derivatives have shown that the reaction proceeds with a high degree of stereo-, peri-, diastereo-, and regioselectivity. nih.gov The regioselectivity is often consistent across different solvents. nih.gov Computational studies have also been employed to understand the substituent effects on the activation barriers of [3+2] cycloadditions of nitrile oxides with acetonitrile (B52724), revealing the influence of electronic effects on the reaction thermodynamics. nih.gov

Anion-Relay Strategies in Nitrile Chemistry

Anion-relay chemistry (ARC) is a powerful synthetic strategy that involves the generation and subsequent migration of an anionic center within a molecule, allowing for multiple bond-forming events in a single operation. nih.gov This strategy often relies on the presence of anion-stabilizing groups and a trigger for the relay, such as a Brook rearrangement.

While there is no direct literature on the application of anion-relay strategies to this compound, the principles of this chemistry can be hypothetically applied. The nitrile group is a known anion-stabilizing group, and the bromine atom can act as a leaving group. A potential strategy could involve the deprotonation at the α-position to the nitrile group, followed by an intramolecular displacement of the bromide to form a cyclopropanenitrile. However, the acidity of the α-proton in this compound is a critical factor.

A more plausible connection to anion-relay chemistry lies in the chemistry of cyanohydrins. libretexts.orglibretexts.orgwikipedia.org Cyanohydrins, which possess a hydroxyl and a nitrile group on the same carbon, are formed from the reaction of aldehydes or ketones with a cyanide source. libretexts.org The hydroxyl group of a cyanohydrin can be silylated, and the resulting silyloxy nitrile can participate in anion-relay-type reactions. For instance, deprotonation α to the nitrile would generate a carbanion that could be involved in a subsequent reaction.

The concept of "through-space" anion relay chemistry, which often involves a Brook rearrangement of a silyl (B83357) ether, could be envisioned with a derivative of this compound. nih.gov This would require initial transformation of the bromo-nitrile into a molecule containing a silyl ether and an anion-stabilizing group, which could then undergo a controlled series of anionic reactions.

Rearrangement Reactions of Brominated Nitriles

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. One of the most well-known rearrangements for α-halo carbonyl compounds is the Favorskii rearrangement. synarchive.comnrochemistry.comwikipedia.orgnumberanalytics.comslideshare.net This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid or ester, often through a cyclopropanone (B1606653) intermediate. wikipedia.org

Given that this compound is an α-bromonitrile, the possibility of a Favorskii-type rearrangement can be considered. The mechanism would likely involve the formation of a cyclopropanenitrile intermediate. The base would abstract the acidic proton at the α-position, leading to an enolate-like species that could undergo intramolecular nucleophilic attack to displace the bromide and form the three-membered ring. Subsequent attack of a nucleophile (like hydroxide or an alkoxide) on the cyclopropanenitrile would lead to ring-opening and the formation of a rearranged product.

While the classic Favorskii rearrangement involves ketones, analogous rearrangements have been observed for other systems. For example, aza-Favorskii rearrangements of certain lactams have been reported. nih.gov Skeletal rearrangements of amides, in general, provide access to complex nitrogen-containing scaffolds from simpler starting materials. nih.gov

Another potential rearrangement for this compound could be initiated by the formation of a carbocation. Loss of the bromide ion, potentially assisted by a Lewis acid, would generate a secondary carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, which would then be trapped by a nucleophile. Such skeletal rearrangements are common in carbocation chemistry and lead to the formation of constitutional isomers. cambridgescholars.com

Transformations and Derivatizations of 3 Bromo 2 Methylpropanenitrile

Functionalization at the α-Position Adjacent to the Nitrile Group

The hydrogen atom on the carbon adjacent to the nitrile group (the α-position) of 3-bromo-2-methylpropanenitrile is acidic due to the electron-withdrawing nature of the cyano group. This allows for deprotonation by a suitable base to form a stabilized carbanion, often referred to as a nitrile anion. wikipedia.org This anion serves as a potent nucleophile that can react with various electrophiles, enabling the introduction of new substituents at the α-position.

The alkylation of nitrile anions is a common strategy for forming new carbon-carbon bonds. wikipedia.org Strong bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically employed to generate the nitrile anion quantitatively. The subsequent reaction with an alkyl halide leads to the α-alkylated product. For instance, the reaction of a nitrile anion with an electrophile like methyl iodide would introduce a second methyl group at the α-position, leading to the formation of a quaternary carbon center. chemicalbook.com

A significant challenge in the alkylation of primary or secondary nitriles is the potential for over-alkylation, where the mono-alkylated product undergoes a second alkylation. wikipedia.org However, careful control of reaction conditions, such as temperature, stoichiometry of reagents, and the nature of the base and solvent, can often mitigate this issue. Alternative methods, such as the "borrowing hydrogen" (BH) process catalyzed by transition metals like cobalt, offer a more sustainable approach to α-alkylation using primary alcohols as alkylating agents. organic-chemistry.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation-reduction sequence with the nitrile. organic-chemistry.org

Table 1: Examples of α-Functionalization Reactions of Nitriles

| Reaction Type | Base/Catalyst | Electrophile/Reagent | Product Type | Ref. |

|---|---|---|---|---|

| Alkylation | Strong Base (e.g., LDA, NaNH₂) | Alkyl Halide | α-Alkylated Nitrile | wikipedia.org |

| Alkylation | Cobalt Complex / KOH | Primary Alcohol | α-Alkylated Nitrile | organic-chemistry.org |

| Michael Addition | Base | α,β-Unsaturated Compound | γ-Ketonitrile | wikipedia.org |

Functionalization at the γ-Position Bearing the Bromine Substituent

The carbon atom bonded to the bromine in this compound is a primary carbon, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The bromine atom is a good leaving group, readily displaced by a wide variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at what is technically the C3 or γ-position relative to the nitrile function.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary or secondary amines leads to the formation of 3-amino-2-methylpropanenitriles. These reactions are fundamental for introducing nitrogen-containing moieties into the molecule. researchgate.net

Azide (B81097) Ion (N₃⁻): Displacement of bromide with azide provides 3-azido-2-methylpropanenitrile, a versatile intermediate that can be subsequently reduced to the corresponding primary amine or used in cycloaddition reactions.

Cyanide Ion (CN⁻): Although the starting material is a nitrile, substitution with another cyanide ion can occur, leading to dinitrile compounds. The reaction of tertiary alkyl halides like 2-bromo-2-methylpropane (B165281) with potassium cyanide proceeds via an SN1 mechanism to form the corresponding nitrile. youtube.com

Hydroxide (B78521) and Alkoxides: Reaction with hydroxide (e.g., aqueous KOH) or alkoxides (e.g., sodium ethoxide) can yield the corresponding 3-hydroxy-2-methylpropanenitrile (B3050400) or 3-alkoxy-2-methylpropanenitrile, respectively. For tertiary haloalkanes, these reactions often proceed via an SN1 mechanism. youtube.com

Thiolates: Nucleophiles such as sodium hydrosulfide (B80085) (NaSH) can displace the bromide to form the corresponding thiol. quora.com

The choice of solvent is crucial for these substitution reactions. Polar aprotic solvents like DMSO or DMF are often used to facilitate SN2 reactions. In contrast, polar protic solvents like ethanol (B145695) or water can favor SN1 pathways, especially if the substrate is sterically hindered, though this compound is a primary halide where SN2 is generally favored. quora.compearson.com

Access to β-Amino Nitriles through Aziridinium (B1262131) Ion Intermediates

β-Amino nitriles are valuable synthetic intermediates. organic-chemistry.orgorganic-chemistry.org A sophisticated method for their synthesis involves the ring-opening of aziridines with a cyanide source. organic-chemistry.org An alternative conceptual pathway starting from γ-bromo nitriles involves the formation of an aziridinium ion intermediate. Aziridinium ions are strained, three-membered heterocyclic cations that are highly reactive towards nucleophiles. nih.govresearchgate.net

In the context of this compound, a plausible pathway would involve an initial SN2 reaction with a primary amine to form a secondary aminonitrile. Subsequent intramolecular cyclization, potentially promoted by a base, would lead to a substituted aziridinium ion. This strained intermediate would then be susceptible to ring-opening by an external nucleophile. If the nucleophile is cyanide, this sequence would result in the formation of a diamino nitrile derivative. More commonly, aziridinium ions are generated by the reaction of an aziridine (B145994) with an electrophile. nih.gov The subsequent ring-opening by a nucleophile, such as a cyanide delivered from trimethylsilyl (B98337) cyanide, provides a regioselective route to β-amino nitriles. organic-chemistry.org This highlights the utility of aziridine chemistry in accessing these structures.

Synthesis of All-Carbon Quaternary Centers Bearing a Nitrile Functionality

The creation of all-carbon quaternary centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. chemrxiv.orgrsc.org this compound is a precursor for creating such centers at the α-position. The α-carbon is already tertiary, and a single C-C bond-forming reaction at this position will generate the desired quaternary center.

The strategy involves the deprotonation of the α-carbon to form the corresponding nitrile anion, as described in section 4.1. This nucleophilic anion is then reacted with a carbon-based electrophile, most commonly an alkyl halide. wikipedia.org For example, treating this compound with a strong base like lithium hexamethyldisilazane (B44280) (LiHMDS) followed by the addition of methyl iodide would yield 3-bromo-2,2-dimethylpropanenitrile, which contains an all-carbon quaternary center. chemicalbook.com This product retains the bromo functionality, allowing for further synthetic manipulations.

Table 2: Strategy for Quaternary Center Synthesis

| Step | Reagents | Intermediate/Product | Key Transformation | Ref. |

|---|---|---|---|---|

| 1. Deprotonation | Strong Base (e.g., LiHMDS, LDA) | Nitrile Anion | Formation of α-carbanion | wikipedia.orgchemicalbook.com |

This two-step sequence is a powerful tool for constructing sterically congested centers that are prevalent in many natural products and pharmaceutically active molecules. elsevierpure.comnih.govchemrxiv.org

Derivatization to Heterocyclic Scaffolds

The dual functionality of this compound makes it an attractive starting material for the synthesis of various heterocyclic compounds. Both the nitrile group and the bromoalkyl moiety can participate in cyclization reactions.

One common approach involves using the nitrile group as a precursor for other functionalities that can then cyclize. For example, nitriles can participate in condensation reactions to form pyrimidines. rsc.org A general strategy might involve an initial substitution of the bromine atom with a nucleophile containing another reactive site. For instance, reaction with an amino alcohol could be followed by an intramolecular cyclization to form morpholine (B109124) or piperazine-like structures.

Divergent synthesis strategies using simple, functionalized building blocks are often employed to create libraries of complex, sp³-rich heterocyclic scaffolds for drug discovery. nih.govdtu.dk In such strategies, a molecule like this compound could be elaborated through a series of reactions involving both the α-position and the γ-bromo position to build up a more complex acyclic precursor, which is then induced to cyclize into the desired heterocyclic framework. For example, the bromine could be substituted by a diene-containing amine, and the nitrile group could be modified, setting the stage for an intramolecular Diels-Alder reaction to form a complex polycyclic system. dtu.dk

Advanced Applications of 3 Bromo 2 Methylpropanenitrile in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediate Synthesis

3-Bromo-2-methylpropanenitrile serves as a crucial precursor in the synthesis of various pharmaceutical intermediates. Its reactivity allows for the introduction of the 2-cyano-1-methylethyl group into different molecular scaffolds, a common structural motif in drug candidates.

One notable application is in the synthesis of indole (B1671886) derivatives. For instance, the reaction of 5-bromo-1H-indole with acetone (B3395972) cyanohydrin, catalyzed by tris(pentafluorophenyl)borane, yields 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanenitrile. acs.org This reaction demonstrates the ability to form a carbon-carbon bond at the C3 position of the indole ring, leading to the creation of a quaternary carbon center. acs.org The resulting product is a valuable intermediate for the development of new therapeutic agents.

The following table summarizes the synthesis of various indolyl-2-methylpropanenitrile derivatives, highlighting the versatility of this synthetic approach.

| Reactant (Indole Derivative) | Product | Yield (%) |

| 1H-Indole | 2-(1H-Indol-3-yl)-2-methylpropanenitrile | 85 |

| 5-Methoxy-1H-indole | 2-(5-Methoxy-1H-indol-3-yl)-2-methylpropanenitrile | 96 |

| 5-Fluoro-1H-indole | 2-(5-Fluoro-1H-indol-3-yl)-2-methylpropanenitrile | 92 |

| 5-Bromo-1H-indole | 2-(5-Bromo-1H-indol-3-yl)-2-methylpropanenitrile | 84 |

Table 1: Synthesis of Indolyl-2-methylpropanenitrile Derivatives. acs.org

Furthermore, nitrile compounds, in general, are widely used in the production of synthetic drugs and pharmaceutical intermediates. acs.org

Utility in Ligand Synthesis for Transition Metal Catalysis

The nitrile group in this compound can act as a coordinating ligand for transition metals, influencing the catalytic activity and selectivity of the resulting metal complexes. The electron-withdrawing nature of the nitrile group can modulate the electronic properties of the metal center.

While direct applications of this compound in this context are not extensively documented in the provided search results, the synthesis of related nitrile-containing ligands is a well-established field. For example, 2-(4-Iodophenyl)-2-methylpropanenitrile is used in ligand design where its nitrile group engages with metal centers.

A patent describes the synthesis of isobutyronitrile (B166230) tin tris(diethylamide) using 2-bromo-2-methylpropanenitrile (B1338764). google.com This organotin compound is a precursor for creating more complex ligands or catalysts. The reaction involves the addition of 2-bromo-2-methylpropanenitrile to a reaction mixture containing tin(II) chloride and lithium diethylamide. google.com

The synthesis of various pincer complexes, which are a class of ligands for transition metals, often involves precursors with functional groups that can be modified. While not a direct example using this compound, the general principles of ligand synthesis highlight the potential utility of such functionalized nitriles.

Role in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. This compound can serve as a building block for the synthesis of these important ring systems. The nitrile group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, which can then participate in cyclization reactions.

For example, 2-amino-2-arylpropanenitriles, which can be conceptually derived from precursors like this compound, are known precursors to imidazoles and oxazoles through cyclocondensation reactions.

The synthesis of pyridine (B92270) derivatives, another important class of nitrogen-containing heterocycles, can involve precursors with bromo and nitrile functionalities. For instance, 2-(4-bromo-2-pyridyl)-2-methyl-propanenitrile is a known compound used in organic synthesis. chemenu.com While this is a different isomer, it illustrates the utility of bromo-nitrile motifs in accessing heterocyclic structures.

A search result also describes the synthesis of 3-bromo-2-methylpyridine (B185296) from 2-methylpyridine, which is a key intermediate for various pharmaceuticals and agrochemicals. chemicalbook.com Although this does not directly involve this compound, it underscores the importance of brominated building blocks in the synthesis of nitrogenous heterocycles.

Applications in Polymer Chemistry (General for brominated nitriles)

Brominated nitriles, as a class of compounds, have found applications in polymer chemistry. The bromine atom can act as a site for polymerization initiation or modification, while the nitrile group can influence the polymer's properties.

Historically, brominated acrylonitriles have been copolymerized with monomers like butadiene to produce rubber-like compositions with resistance to hydrocarbons. google.com The self-polymers of mono-bromo acrylonitriles are typically amorphous solids. google.com

More broadly, nitrile compounds are important raw materials for the production of polymers such as polyamide fibers (nylon). acs.org The incorporation of bromine into polymer structures can impart flame retardant (FR) properties. Brominated polymers are used as FR additives in materials like polystyrene foams. google.com The bromine atoms are thought to function by scavenging free radicals in the gas phase during combustion.

In the realm of conductive polymers, doping sulfur nitrile polymers with bromine has been shown to significantly increase their conductivity. mewburn.com This process involves the removal of an electron from the polymer chain by the bromine atom, creating a "hole" that facilitates charge transfer. mewburn.com

Theoretical and Computational Chemistry Studies on 3 Bromo 2 Methylpropanenitrile

Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure of a molecule and understanding the distribution of electrons within it. For 3-Bromo-2-methylpropanenitrile, methods like Density Functional Theory (DFT) would be the typical choice to obtain an optimized molecular geometry.

Molecular Structure and Conformation:

The presence of a chiral center at the second carbon atom means that this compound exists as a pair of enantiomers. Computational modeling can determine the bond lengths, bond angles, and dihedral angles for each enantiomer. A conformational analysis could be performed by systematically rotating the bonds, particularly the C-C bonds, to identify the most stable conformers (rotamers) and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the bromo, methyl, and nitrile groups.

Electronic Properties:

Computed Properties from PubChem:

| Property | Value | Source |

| Molecular Formula | C4H6BrN | PubChem |

| IUPAC Name | This compound | PubChem |

| InChI | InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | PubChem |

| InChIKey | ARVAJFOYUNZGNL-UHFFFAOYSA-N | PubChem |

| SMILES | CC(CBr)C#N | PubChem |

| XLogP3-AA (Predicted) | 1.2 | PubChem |

These identifiers and predicted properties serve as a foundational dataset for more advanced computational modeling.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this would involve studying reactions such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the nitrile group.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in a nucleophilic substitution reaction, computational studies could distinguish between an SN1 and an SN2 mechanism by locating the respective transition states and intermediates and calculating their energies.

Prediction of Reactivity and Selectivity in Novel Transformations

Building on the understanding of electronic properties and reaction mechanisms, computational chemistry can predict how this compound might behave in new, unexplored reactions.

Reactivity Indices:

From the calculated electronic structure, various reactivity indices can be derived. For example, Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices can pinpoint the most reactive sites in the molecule. This allows for predictions of regioselectivity and chemoselectivity in reactions with different types of reagents.

Screening of Reaction Conditions:

Computational models can also be used to screen the effect of different solvents, catalysts, or temperature on a reaction's outcome. This can guide experimental work by narrowing down the most promising conditions for achieving a desired transformation with high yield and selectivity.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods can accurately predict various types of spectra, which is invaluable for the characterization of new or uncharacterized compounds like this compound.

NMR Spectroscopy:

The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly dependent on the electronic environment of the nuclei. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions can aid in the assignment of experimental spectra and in the structural elucidation of reaction products.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~1.5 | ~20 |

| CH | ~3.0 | ~35 |

| CH₂Br | ~3.6 | ~40 |

| CN | - | ~120 |

Note: These are illustrative values based on typical chemical shifts for similar functional groups and are not from a specific calculation on this compound.

IR Spectroscopy:

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum, showing the characteristic absorption bands for the different functional groups. For this compound, key predicted vibrations would include:

C-H stretching: from the methyl and methine groups.

C≡N stretching: a strong, sharp absorption characteristic of nitriles.

C-Br stretching: typically found in the fingerprint region.

C-H bending: from the alkyl portions of the molecule.

The comparison of a computationally predicted IR spectrum with an experimental one can provide strong evidence for the compound's identity and structure.

Analytical Characterization in Research of 3 Bromo 2 Methylpropanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 3-Bromo-2-methylpropanenitrile by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The ¹H NMR spectrum provides details on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, three distinct signals are expected, corresponding to the three unique proton environments in the molecule. The methine proton (-CH) is adjacent to both the nitrile and the bromomethyl group, the methyl protons (-CH₃) are attached to the chiral center, and the methylene (B1212753) protons (-CH₂Br) are attached to the bromine atom. Due to the chirality at the C2 position, the two protons of the -CH₂Br group are diastereotopic and may appear as distinct signals.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For this compound, four distinct signals are anticipated, corresponding to the methyl carbon (-CH₃), the methine carbon (-CH), the methylene carbon (-CH₂Br), and the nitrile carbon (-C≡N).

While specific, experimentally derived spectral data for this compound is not widely published in publicly accessible literature, predicted spectral characteristics can be inferred based on established principles and data from analogous structures. docbrown.info

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~1.4 | Doublet | 3H |

| -CH(CN)- | ~3.1 | Multiplet | 1H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ | 15-25 |

| -C H₂Br | 30-40 |

| -C H(CN)- | 30-40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₄H₆BrN. nih.gov Its monoisotopic mass is 146.96836 Da. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). miamioh.edu This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info

Upon electron ionization, the molecule will fragment in a predictable manner. Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical. miamioh.edu For this compound, this would involve the cleavage of the C-Br bond.

Predicted Adducts in Mass Spectrometry

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 147.97563 |

| [M+Na]⁺ | 169.95757 |

| [M-H]⁻ | 145.96107 |

| [M]⁺ | 146.96780 |

Data sourced from PubChemLite. uni.lu

Expected Key Fragments in Electron Ionization MS

| m/z | Identity of Fragment | Notes |

|---|---|---|

| 147/149 | [C₄H₆BrN]⁺ | Molecular ion peaks (M⁺, M⁺+2) |

| 68 | [C₄H₆N]⁺ | Loss of a bromine radical (•Br) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its nitrile and alkyl bromide functionalities.

The most indicative absorption would be for the nitrile group (-C≡N), which exhibits a sharp and strong stretching vibration. docbrown.info The carbon-bromine bond (C-Br) stretch appears in the fingerprint region of the spectrum. docbrown.info

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 3000 | Medium to Strong |

| Nitrile C≡N | Stretch | 2240 - 2260 | Sharp, Medium |

| Alkyl C-H | Bend | 1370 - 1480 | Medium |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

Chromatographic Techniques for Purity Assessment and Separation (e.g., Column Chromatography, GC)

Chromatographic methods are fundamental for the separation and purity verification of this compound in research and synthesis.

Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound. For its isomer, 2-Bromo-2-methylpropanenitrile (B1338764), GC is used to confirm purity levels, which are typically greater than 98.0%. In a GC analysis, a pure sample of this compound would appear as a single major peak with a characteristic retention time under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of additional peaks would indicate impurities.

Column Chromatography: Column chromatography is a standard and essential technique for the purification of this compound after its chemical synthesis. This method separates the target compound from unreacted starting materials, byproducts, and other impurities. The separation is based on the differential adsorption of the components in a mixture to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or solvent mixture) is passed through the column. Due to the polarity imparted by the nitrile and bromo groups, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be effective for its elution and purification.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Bromo-2-methylpropanenitrile, and how can reaction conditions be optimized to minimize byproducts?

- Methodology : The compound is typically synthesized via bromination of a nitrile precursor. For analogous brominated nitriles (e.g., 3’-Bromo-2,2-dimethylbutyrophenone), bromination under controlled temperatures (e.g., 0–25°C) with catalysts like FeBr₃ or AlBr₃ ensures regioselectivity . Optimize solvent choice (e.g., dichloromethane or CCl₄) to reduce radical side reactions. Monitor reaction progress via TLC or GC-MS to identify intermediates and adjust stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.3–1.8 ppm for CH₃) and nitrile carbon (δ ~115–120 ppm). Bromine’s electronegativity deshields adjacent carbons .

- IR Spectroscopy : Confirm nitrile C≡N stretch (~2240 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) .

- GC-MS/HPLC : Assess purity (>95%) using retention time alignment and fragmentation patterns. Kanto Reagents’ purity standards (HPLC/GC) for brominated analogs provide reference baselines .

Q. How should researchers handle purification challenges for this compound, particularly when dealing with polar byproducts?

- Methodology : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate nitriles from hydroxylated or oxidized impurities. For volatile byproducts, fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) is effective. Recrystallization in non-polar solvents (e.g., pentane) may improve crystalline yield .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound in SN₂ vs. radical pathways?

- Methodology :

- Kinetic Studies : Vary solvent polarity (e.g., DMSO vs. toluene) to probe transition states. Polar solvents favor ionic SN₂ mechanisms, while non-polar media may stabilize radical intermediates .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace nucleophilic substitution vs. elimination pathways.

- DFT Calculations : Compare activation energies for bromine displacement under different conditions. Cross-validate with experimental Arrhenius parameters .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions involving this compound?

- Methodology :

- Base Selection : Use bulky bases (e.g., DBU) to sterically hinder β-hydrogen abstraction.

- Low-Temperature Reactions : Conduct reactions at –20°C to suppress elimination (ΔG‡ for elimination is typically higher than substitution).

- Additives : Introduce crown ethers to stabilize ionic intermediates and improve nucleophile accessibility .

Q. How can researchers optimize regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

- Methodology :

- Ligand Screening : Test Pd catalysts with phosphine ligands (e.g., SPhos, XPhos) to enhance selectivity for C-Br activation over nitrile interference.

- Solvent Effects : Use DMF/H₂O mixtures to stabilize Pd(0) intermediates and reduce side reactions.

- In Situ Monitoring : Employ ¹⁹F NMR (if fluorinated partners are used) or Raman spectroscopy to track coupling progress .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across literature sources?

- Methodology :

- Purity Verification : Replicate synthesis and purification steps using cited methods (e.g., Kanto Reagents’ protocols for brominated analogs) .

- Inter-Lab Comparison : Collaborate with independent labs to validate analytical results.

- Crystallography : If crystalline, obtain single-crystal X-ray data to confirm molecular structure and compare with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.